molecular formula C11H17NO3S B290720 N-(3-methoxypropyl)-2-methylbenzenesulfonamide

N-(3-methoxypropyl)-2-methylbenzenesulfonamide

Cat. No. B290720
M. Wt: 243.32 g/mol
InChI Key: FKNNLPIBSPMUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-2-methylbenzenesulfonamide, also known as MPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBS is a sulfonamide derivative that has been synthesized through a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

N-(3-methoxypropyl)-2-methylbenzenesulfonamide is known to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of pH in the body. Specifically, N-(3-methoxypropyl)-2-methylbenzenesulfonamide binds to the active site of carbonic anhydrase and prevents the conversion of carbon dioxide to bicarbonate ion, leading to a decrease in pH. This mechanism of action has been studied in vitro and in vivo, and has shown potential for the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by N-(3-methoxypropyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. For example, N-(3-methoxypropyl)-2-methylbenzenesulfonamide has been shown to decrease intraocular pressure in the eye, making it a potential treatment for glaucoma. N-(3-methoxypropyl)-2-methylbenzenesulfonamide has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, N-(3-methoxypropyl)-2-methylbenzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-(3-methoxypropyl)-2-methylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. However, N-(3-methoxypropyl)-2-methylbenzenesulfonamide also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments involving N-(3-methoxypropyl)-2-methylbenzenesulfonamide.

Future Directions

There are several future directions for research involving N-(3-methoxypropyl)-2-methylbenzenesulfonamide. One area of interest is the development of new drugs based on the inhibition of carbonic anhydrase by N-(3-methoxypropyl)-2-methylbenzenesulfonamide. Another area of interest is the study of N-(3-methoxypropyl)-2-methylbenzenesulfonamide as a potential treatment for neurological and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of N-(3-methoxypropyl)-2-methylbenzenesulfonamide and its potential side effects.
Conclusion:
In conclusion, N-(3-methoxypropyl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3-methoxypropyl)-2-methylbenzenesulfonamide and its applications in the scientific community.

Synthesis Methods

The synthesis of N-(3-methoxypropyl)-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 3-methoxy-1-propanol in the presence of a base, such as triethylamine. The reaction occurs at room temperature and forms N-(3-methoxypropyl)-2-methylbenzenesulfonamide as a white solid. The purity of N-(3-methoxypropyl)-2-methylbenzenesulfonamide can be improved through recrystallization using solvents such as ethanol or acetonitrile.

Scientific Research Applications

N-(3-methoxypropyl)-2-methylbenzenesulfonamide has been used in various scientific research applications, including as a ligand for metal ion complexation, a chiral auxiliary in asymmetric synthesis, and a reagent in organic synthesis. N-(3-methoxypropyl)-2-methylbenzenesulfonamide has also been used in the development of new drugs and as a tool for studying enzyme inhibition.

properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C11H17NO3S/c1-10-6-3-4-7-11(10)16(13,14)12-8-5-9-15-2/h3-4,6-7,12H,5,8-9H2,1-2H3

InChI Key

FKNNLPIBSPMUKU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)NCCCOC

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NCCCOC

Origin of Product

United States

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